![molecular formula C24H28BrP B1362049 Hexyltriphenylphosphonium bromide CAS No. 4762-26-9](/img/structure/B1362049.png)
Hexyltriphenylphosphonium bromide
Overview
Description
Hexyltriphenylphosphonium bromide is used as a catalyst in pharmaceutical research and organic synthesis . It is also used as an efficient ionic liquid catalyst in the chemoselective addition of malononitrile to the carbonyl group moiety of chalcones .
Synthesis Analysis
Hexyltriphenylphosphonium bromide is used as an efficient ionic liquid catalyst in the chemoselective addition of malononitrile to the carbonyl group moiety of chalcones . This reaction involves a three-component reaction of aryl aldehydes, acetophenone derivatives, and malononitrile to produce (E)-2-(1,3-diarylallylidene)malononitriles at ambient temperature .Chemical Reactions Analysis
Hexyltriphenylphosphonium bromide acts as an efficient ionic liquid catalyst in the chemoselective addition of malononitrile to the carbonyl group moiety of chalcones . This reaction involves a three-component reaction of aryl aldehydes, acetophenone derivatives, and malononitrile to produce (E)-2-(1,3-diarylallylidene)malononitriles at ambient temperature .Physical And Chemical Properties Analysis
Hexyltriphenylphosphonium bromide has a molecular weight of 427.4 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 8 . Its exact mass and monoisotopic mass are 426.11120 g/mol . The topological polar surface area of the compound is 0 Ų . The compound has a heavy atom count of 26 .Scientific Research Applications
Catalytic and Solvent Uses in Chemical Synthesis
Hexyltriphenylphosphonium bromide (HTPB) has been explored for its potential in chemical synthesis. For instance, it's been studied as a bifunctional promoter (acting both as a solvent and a catalyst) in the presence of cerium(IV) ammonium nitrate. This approach is particularly notable in the Michael reaction, facilitating the synthesis of certain malononitrile derivatives at room temperature and solvent-free conditions. This method stands out for its environmental friendliness and chemoselectivity, yielding biologically interesting products without the need for volatile solvents (Bahrami et al., 2021).
Role in Corrosion Inhibition
The corrosion inhibition properties of HTPB have also been a subject of study. Specifically, it's been investigated as a corrosion inhibitor for C-steel in acidic solutions. The research indicates that HTPB can effectively inhibit corrosion through an adsorption process that forms a protective barrier on the metal surface. This process follows the Langmuir model, and the efficiency of inhibition is influenced by factors such as inhibitor concentration and temperature (Subasree et al., 2021).
Applications in Organic Chemistry
In organic chemistry, HTPB has been used in the Wittig reaction, a key method for forming carbon-carbon double bonds. It's been utilized in the synthesis of various compounds, highlighting its versatility in organic synthesis (Ratts & Partos, 1969).
Antibacterial and Biological Studies
Studies have also looked into the antibacterial properties of HTPB-related compounds. For example, a composite combining graphene and TTP (tetradecyltriphenylphosphonium bromide) showed excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in the development of sprayable graphene-based antibacterial solutions (Cai et al., 2011).
Safety And Hazards
Hexyltriphenylphosphonium bromide is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . The compound should be handled with personal protective equipment as required . It should be stored in a well-ventilated place and kept in a tightly closed container .
Future Directions
Hexyltriphenylphosphonium bromide has been used as an efficient ionic liquid catalyst in the chemoselective addition of malononitrile to the carbonyl group moiety of chalcones . This suggests potential future directions in the development of efficient ionic liquid catalysts for chemoselective reactions. Additionally, the compound’s role in the synthesis of phenolic components of Grains of Paradise (Aframomum melegueta) suggests potential applications in the synthesis of bioactive compounds .
properties
IUPAC Name |
hexyl(triphenyl)phosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28P.BrH/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24;/h5-13,15-20H,2-4,14,21H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDFZWZPWFYFTC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963891 | |
Record name | Hexyl(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30963891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyltriphenylphosphonium bromide | |
CAS RN |
4762-26-9 | |
Record name | Phosphonium, hexyltriphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4762-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4762-26-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexyl(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30963891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexyltriphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.001 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological effects of Hexyltriphenylphosphonium bromide?
A1: Research suggests that Hexyltriphenylphosphonium bromide exhibits anticholinergic effects, particularly on the nervous system of Schistosoma mansoni (a parasitic flatworm). [] While the exact mechanism is not fully understood, some studies point towards strong anticholinergic effects from poly(methylene)bis(triphenylphosphonium) salts and [3-(alkylamino)propyl]triphenylphosphonium salts. [] Notably, Hexyltriphenylphosphonium bromide showed significant activity in both motility and fluorescence tests, although further research is needed to confirm its specific action on cholinergic systems. []
Q2: Can Hexyltriphenylphosphonium bromide be used as a catalyst? What types of reactions has it been studied in?
A2: Yes, Hexyltriphenylphosphonium bromide has shown promising results as an ionic liquid catalyst. It has been successfully utilized in chemoselective three-component reactions. [, ] For instance, it effectively catalyzed the synthesis of 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives via a Michael-addition reaction. [] This reaction involved acetophenone derivatives, aromatic aldehydes, and malononitrile in the presence of cerium(IV) ammonium nitrate as an oxidant. [] The chemoselectivity of Hexyltriphenylphosphonium bromide under these conditions favored the formation of the desired 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives over the alternative 2-(1,3-diarylallylidene)malononitriles. []
Q3: Has Hexyltriphenylphosphonium bromide been used in material science applications?
A3: Yes, Hexyltriphenylphosphonium bromide has been explored in material science, specifically in preparing polymer nanocomposites. [] Research demonstrates its successful utilization as a modifying agent for organoclays. When incorporated into epoxy resins, the modified organoclays led to improved thermal stability, storage modulus, and flame retardancy. [] This enhancement in properties is attributed to the good dispersion of the modified organoclay within the epoxy matrix, leading to either intercalated or exfoliated structures. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.